![molecular formula C18H20F3N5O B2858124 1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea CAS No. 1235032-29-7](/img/structure/B2858124.png)
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential use in drug development. This compound is a type of urea derivative that shows promising results in various biological processes.
Scientific Research Applications
Chemical Synthesis and Structural Analysis
Research has explored the synthesis and structural characterization of compounds related to "1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea." For instance, studies have been conducted on the reaction of similar urea derivatives with methyl iodide, leading to the identification of specific regio-isomers and their structural elucidation using X-ray crystallography (S. Jung et al., 2008). These findings contribute to a deeper understanding of the molecular structure and stability of related compounds.
Anticancer and Anti-angiogenic Properties
Research on derivatives of pyrimidinyl piperidine has demonstrated potential anticancer and anti-angiogenic effects. Novel compounds synthesized from similar structures have shown significant inhibition of in vivo angiogenesis and exhibited promising DNA cleavage activities, which are crucial for anticancer properties (Vinaya Kambappa et al., 2017). These studies suggest the therapeutic potential of these compounds in cancer treatment by targeting the formation of blood vessels and interacting with DNA.
Molecular Interaction and Stability
Further research into ureidopyrimidinones, closely related to the target compound, has revealed their strong dimerization capabilities through quadruple hydrogen bonding. This dimerization contributes to the high stability of these molecules, making them useful building blocks for supramolecular chemistry (F. H. Beijer et al., 1998). The understanding of these molecular interactions is essential for designing more efficient and stable compounds for various applications.
Pharmacokinetics and Metabolic Pathways
Studies on related antineoplastic tyrosine kinase inhibitors have detailed the metabolic pathways and pharmacokinetics in chronic myelogenous leukemia patients. The identification of main metabolites and the pathways through which these compounds are processed in the human body are crucial for the development of effective therapeutic agents (Aishen Gong et al., 2010). These insights help in understanding the drug's behavior in vivo, leading to better dosing and efficacy.
properties
IUPAC Name |
1-[(1-pyrimidin-2-ylpiperidin-4-yl)methyl]-3-[3-(trifluoromethyl)phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20F3N5O/c19-18(20,21)14-3-1-4-15(11-14)25-17(27)24-12-13-5-9-26(10-6-13)16-22-7-2-8-23-16/h1-4,7-8,11,13H,5-6,9-10,12H2,(H2,24,25,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSFOZJXAKQZYLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)NC2=CC=CC(=C2)C(F)(F)F)C3=NC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20F3N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((1-(Pyrimidin-2-yl)piperidin-4-yl)methyl)-3-(3-(trifluoromethyl)phenyl)urea |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.